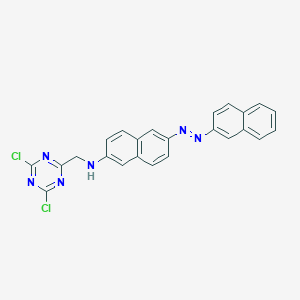
reactive red 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
reactive red 5 is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is particularly interesting due to its unique structure, which combines a triazine ring with a naphthalene-based azo dye.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of reactive red 5 typically involves the following steps:
Formation of the Triazine Intermediate: The triazine ring is formed by reacting cyanuric chloride with appropriate amines under controlled conditions.
Azo Coupling Reaction: The naphthalene-based azo dye is synthesized through a diazotization reaction followed by coupling with a naphthalene derivative.
Final Coupling: The triazine intermediate is then coupled with the azo dye under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic conditions.
Major Products
Oxidation: Various oxidized derivatives of the azo group.
Reduction: Corresponding amines.
Substitution: Substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
reactive red 5 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction to form amines, which can then interact with various enzymes and proteins. The triazine ring can also participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite) .
- 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole .
Uniqueness
reactive red 5 is unique due to its combination of a triazine ring and a naphthalene-based azo dye. This structure imparts unique chemical and physical properties, making it suitable for a wide range of applications in different fields .
Eigenschaften
CAS-Nummer |
12226-04-9 |
|---|---|
Molekularformel |
C24H16Cl2N6 |
Molekulargewicht |
459.3 g/mol |
IUPAC-Name |
N-[(4,6-dichloro-1,3,5-triazin-2-yl)methyl]-6-(naphthalen-2-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C24H16Cl2N6/c25-23-28-22(29-24(26)30-23)14-27-19-8-6-18-13-21(10-7-17(18)11-19)32-31-20-9-5-15-3-1-2-4-16(15)12-20/h1-13,27H,14H2 |
InChI-Schlüssel |
KJPUOJVUFLEJRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=CC4=C(C=C3)C=C(C=C4)NCC5=NC(=NC(=N5)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)N=NC3=CC4=C(C=C3)C=C(C=C4)NCC5=NC(=NC(=N5)Cl)Cl |
Key on ui other cas no. |
12226-04-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















